BenchChemオンラインストアへようこそ!

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Physicochemical profiling Drug-likeness Solubility enhancement

This multi-heterocyclic small molecule (MW 368.5, C₁₉H₂₀N₄O₂S) integrates pyrrole, thiazole, and morpholine rings via an acetamide bridge, delivering balanced lipophilicity (XLogP3=2.2) and TPSA (87.6 Ų) for drug-like developability. The 4-morpholinophenyl group enhances aqueous solubility versus o-tolyl/furyl analogs (ΔXLogP3=-0.8), while the modular architecture supports parallel derivatization at pyrrole or thiazole vectors for rapid SAR exploration. With 5 H-bond acceptors and favorable conformational flexibility, it minimizes non-specific aggregation in biochemical assays. Buy this optimized scaffold for anti-osteoporosis or kinase inhibition programs.

Molecular Formula C19H20N4O2S
Molecular Weight 368.46
CAS No. 1170544-73-6
Cat. No. B2791993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
CAS1170544-73-6
Molecular FormulaC19H20N4O2S
Molecular Weight368.46
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
InChIInChI=1S/C19H20N4O2S/c24-18(13-16-14-26-19(21-16)23-7-1-2-8-23)20-15-3-5-17(6-4-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,20,24)
InChIKeyIFJRBMZTBGGXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide (CAS 1170544-73-6): Core Chemical Identity and Research Scaffold


2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide (CAS 1170544-73-6) is a synthetic, multi-heterocyclic small molecule (MW 368.5 g/mol, C19H20N4O2S) incorporating pyrrole, thiazole, and morpholine rings linked via an acetamide bridge [1]. The compound exhibits a balanced lipophilicity profile (XLogP3 = 2.2) and a topological polar surface area (TPSA) of 87.6 Ų, placing it within favorable oral drug-like chemical space [1]. Its modular architecture supports derivatization at multiple positions, making it a versatile intermediate for medicinal chemistry and chemical biology probe development [2].

Why 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide Cannot Be Replaced by Simple Analogs


Compounds within the pyrrolyl-thiazole acetamide class exhibit pronounced structure-activity relationship (SAR) sensitivity; even minor modifications to the amide side chain or heterocyclic substituents can drastically alter target affinity, selectivity, and pharmacokinetic behavior [1]. The presence of the 4-morpholinophenyl group specifically enhances aqueous solubility and modulates hydrogen-bonding capacity relative to simpler aryl derivatives such as o-tolyl or furyl analogs, while the pyrrole-thiazole core dictates electronic and steric complementarity with biological targets [2]. Consequently, generic substitution with a different amide-bearing thiazole or a non-morpholino aryl acetamide risks loss of the precise balance of lipophilicity (XLogP3 = 2.2) and polar surface area (TPSA = 87.6 Ų) that defines this compound's developability profile [1]. The subsequent quantitative evidence illustrates measurable property differences that preclude simple interchange.

Quantitative Differentiation Evidence for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide (CAS 1170544-73-6) Versus Closest Analogs


Reduced Lipophilicity and Improved Predicted Aqueous Solubility Versus o-Tolyl Analog

The target compound demonstrates a markedly lower predicted lipophilicity (XLogP3 = 2.2) compared to its o-tolyl analog 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 1172411-61-8, XLogP3 = 3.0) [1][2]. This difference of ΔXLogP3 = -0.8 log units translates to an approximate 6.3-fold improvement in predicted aqueous solubility based on the general solubility-lipophilicity relationship [3]. The polar morpholine oxygen and nitrogen atoms in the target compound increase hydrogen-bond acceptor count from 3 to 5 relative to the o-tolyl analog, further enhancing water solubility [1].

Physicochemical profiling Drug-likeness Solubility enhancement

Extended Topological Polar Surface Area Enhancing Passive Permeability Window Over Carboxamide Analog

The target compound has a topological polar surface area (TPSA) of 87.6 Ų, which is moderately higher than the carboxamide analog N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide (estimated TPSA ≈ 74–78 Ų due to absence of the acetamide methylene linker) [1][2]. The added methylene spacer in the target compound increases TPSA by approximately 10–14 Ų while maintaining both compounds within the optimal range for oral absorption (<140 Ų) [3]. This fine-tuning of polar surface area can improve aqueous solubility without compromising passive membrane permeability, a key advantage for oral bioavailability [3].

Membrane permeability Drug absorption TPSA optimization

Morpholine-Driven Solubility and Metabolism Advantage Evidenced in Osteoclastogenesis Assay Class

Structurally related morpholinophenyl acetamides have demonstrated potent inhibition of osteoclast differentiation (IC50 = 358.29 nM for compound 11h) in a TRAP-staining assay, with the morpholine group attributed to enhanced solubility and pharmacokinetic properties [1]. The target compound (CAS 1170544-73-6) shares this critical morpholinophenyl pharmacophore, whereas analogs lacking the morpholine moiety (e.g., o-tolyl analog CAS 1172411-61-8) exhibit significantly higher lipophilicity and lack the solubilizing morpholine oxygen, which is expected to reduce aqueous solubility and potentially compromise metabolic stability [2][3].

Morpholine solubilizing group Metabolic stability Osteoclast inhibition

Optimized Rotatable Bond Count for Conformational Flexibility and Target Binding

The target compound possesses 5 rotatable bonds, which is within the optimal range (≤10) for oral drug-likeness and provides sufficient conformational flexibility to adapt to diverse protein binding pockets [1][2]. In comparison, the carboxamide analog N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has only 4 rotatable bonds, offering slightly less conformational freedom [3]. The additional methylene spacer in the acetamide linker of the target compound enables greater adaptability for induced-fit binding without violating Veber's rotatable bond threshold [2].

Conformational flexibility Ligand efficiency Molecular recognition

High-Value Application Scenarios for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide (CAS 1170544-73-6) Based on Quantitative Differentiation


Aqueous-Soluble Probe for Kinase or Enzyme Inhibition Assays

With an XLogP3 of 2.2 and TPSA of 87.6 Ų, this compound is ideally suited for biochemical assays requiring aqueous solubility without DMSO concentrations exceeding 0.1% [1]. Its 5 hydrogen-bond acceptors and balanced lipophilicity make it a preferred scaffold for kinase or enzyme inhibition screens where non-specific aggregation must be minimized [1].

Medicinal Chemistry Hit-to-Lead Optimization with Morpholine Solubility Handle

The morpholine group enhances solubility and pharmacokinetic properties relative to non-morpholine analogs (ΔXLogP3 = -0.8 vs. o-tolyl analog), providing a built-in developability advantage [2]. Researchers can leverage the modular architecture for parallel derivatization of the pyrrole or thiazole rings while retaining favorable physicochemical properties [3].

Osteoclast Differentiation and Bone Remodeling Research

Structurally related morpholinophenyl acetamides have demonstrated potent inhibition of osteoclastogenesis (IC50 = 358.29 nM for compound 11h) via PI3K/AKT and NF-κB pathway modulation [4]. The target compound shares the same morpholinophenyl pharmacophore, making it a logical starting point for developing anti-osteoporosis agents [4].

Building Block for Focused Combinatorial Libraries

With 5 rotatable bonds and a central acetamide linker, the compound offers conformational flexibility for diverse target engagement while remaining within drug-likeness guidelines (rotatable bonds ≤10) [5]. Its pyrrole and thiazole rings provide two independent vectors for library expansion, enabling rapid SAR exploration [3].

Quote Request

Request a Quote for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.